1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the SLC15A4 protein . SLC15A4 is a member of the solute carrier family and plays a crucial role in the transport of certain molecules across the cell membrane.
Mode of Action
The compound binds to the SLC15A4 protein, leading to a conformational change that disrupts its interaction with the immune adapter TASL . This binding event triggers the degradation of TASL , thereby inhibiting the function of this protein.
Biochemical Pathways
The compound’s action affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, the compound interrupts this pathway and prevents downstream proinflammatory responses .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties, along with oral dosing, can lead to pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway . The compound’s action also leads to the degradation of TASL , an immune adapter protein.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-6-8-23(9-7-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMHLVAPJYGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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